molecular formula C20H22N4O3S B2642661 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886922-19-6

2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2642661
CAS RN: 886922-19-6
M. Wt: 398.48
InChI Key: QNJSHLZGDALJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Building Blocks for Heterocycles

2-(2-(Methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is utilized in the synthesis of various heterocycles, demonstrating its versatility as a building block in organic chemistry. For instance, it has been involved in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, serving as a precursor for the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives through reactions with appropriate aminopyrazoles and aminotriazole. Such compounds, with pendent benzothiazole and benzimidazole ring systems, highlight its utility in the construction of complex molecular structures with potential biological activity (Darweesh et al., 2016).

Antimicrobial Activity

Derivatives synthesized from this compound have been evaluated for their antimicrobial properties. Research into 1-naphthyl and 4-biphenyl derivatives of 2, 4, 5-trisubstituted-1H-imidazoles, which start from similar molecular frameworks, has demonstrated significant antibacterial and antifungal activities. Such studies underscore the potential of derivatives of this compound in contributing to the development of new antimicrobial agents (Sawant et al., 2011).

Catalytic Systems and Synthesis

This compound's derivatives have found applications in catalytic systems for the synthesis of other significant organic compounds. Ionic liquids derived from similar chemical structures have catalyzed the condensation of benzene-1, 2-diamine with aromatic aldehydes efficiently, showcasing their role in facilitating chemical transformations at room temperature. This highlights the importance of such molecules in developing environmentally friendly catalytic processes (Khazaei et al., 2011).

HIV-1 Replication Inhibitors

Further, novel N-arylsulfonyl derivatives based on this framework have been identified as inhibitors of HIV-1 replication, indicating their potential as therapeutic agents. Such studies provide a foundation for further exploration into the antiviral applications of compounds derived from this compound (Che et al., 2015).

properties

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)20-21-17-9-5-6-10-18(17)24(20)15-19(25)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSHLZGDALJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.